Computed Lipophilicity (XLogP3) Comparison: 2-Methyl Derivative vs. Des-Methyl Analog
The 2-methyl substitution on the benzimidazole core increases computed lipophilicity. The target compound (CAS 1266973-79-8) has an XLogP3 of 2.1 versus 1.7 for the close analog 1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole (CAS 852627-74-8, PubChem CID 18538592), which lacks the 2-methyl group [1][2]. This ΔXLogP3 of +0.4 indicates moderately higher lipophilicity, a parameter that influences passive membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazole (des-methyl analog): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024 release). No experimental logP/logD data available. |
Why This Matters
Higher lipophilicity can alter membrane permeability and metabolic stability; procurement of the correct 2-methyl analog rather than the des-methyl version is essential for maintaining SAR consistency in lead optimization programs.
- [1] PubChem. (2024). Compound Summary for CID 52191581: 2-methyl-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole. Computed Properties: XLogP3-AA = 2.1. National Library of Medicine, NIH. View Source
- [2] PubChem. (2024). Compound Summary for CID 18538592: 1-Piperidin-4-ylmethyl-1H-benzoimidazole. Computed Properties: XLogP3-AA = 1.7. National Library of Medicine, NIH. View Source
